4'-Bromomethyl-2-cyanobiphenyl

Process Chemistry Crystallization Optimization Pharmaceutical Manufacturing

4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) is the critical alkylating agent for sartan antihypertensive APIs. Our material meets ≥98% assay with dibromo impurity strictly <0.5%, complying with ICH M7 genotoxic impurity thresholds. Validated thermodynamic solubility parameters enable rational crystallization, reducing process development time by 30–50%. Procure only high-assay, low-dibromo material to ensure API purity and ANDA approval.

Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
CAS No. 114772-54-2
Cat. No. B120350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromomethyl-2-cyanobiphenyl
CAS114772-54-2
Synonyms4’-(Bromomethyl)-[1,1’-biphenyl]-2-carbonitrile;  2-(4-Bromomethylphenyl)benzonitrile;  4-(2-Cyanophenyl)benzyl Bromide; 
Molecular FormulaC14H10BrN
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr
InChIInChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2
InChIKeyLFFIEVAMVPCZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromomethyl-2-cyanobiphenyl (CAS 114772-54-2) – Strategic Procurement & Technical Benchmarking for Sartan Intermediates


4'-Bromomethyl-2-cyanobiphenyl (CAS 114772-54-2), systematically named 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile and widely designated as Br-OTBN or OTBNBr, is a halogenated benzonitrile that constitutes the essential lipophilic biphenyltetrazole scaffold precursor for the industrial synthesis of angiotensin II receptor antagonists (sartans), including losartan, valsartan, irbesartan, candesartan, and telmisartan [1]. Possessing the molecular formula C₁₄H₁₀BrN and a molecular weight of 272.14 g/mol, this white to off-white crystalline powder features a melting point of 125–128 °C and exhibits high solubility in dichloromethane, tetrahydrofuran, and dimethylformamide while remaining practically insoluble in water . As the rate-limiting intermediate in sartan API manufacturing, its quality specifications—particularly assay purity, dibromo impurity content, and residual solvent profile—directly govern the yield, purity, and regulatory compliance of the final antihypertensive drug substances [2].

Why Generic 4'-Bromomethyl-2-cyanobiphenyl Substitution Is Not a Viable Procurement Strategy for cGMP Sartan Manufacturing


Procurement of 4'-bromomethyl-2-cyanobiphenyl cannot be reduced to a simple CAS number match due to the compound's critical role as a potential genotoxic impurity (PGI) in the final API. Regulatory frameworks, including ICH M7, mandate stringent control of the dibromo analog, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile, which co-elutes during synthesis and can persist through downstream processing if not rigorously removed [1]. LC-MS/MS analytical data confirm that the bromo-OTBN and dibromo species are quantifiable genotoxic impurities requiring validated analytical methods for their determination in telmisartan drug substance [2]. Vendors supplying material with assay values below 98.5% or dibromo impurity exceeding 0.5% introduce unacceptable regulatory risk, as these contaminants directly impact the purity profile of multi-billion-dollar sartan APIs. Furthermore, the physicochemical properties—including melting enthalpy, fusion entropy, and solubility behavior in eight organic solvents—have been systematically characterized to enable rational crystallization process design [3]. Substituting with lower-grade material lacking these validated thermodynamic parameters compromises process robustness, yield consistency, and ultimately the cost of goods for large-scale pharmaceutical manufacturing.

Quantitative Differentiation Evidence: 4'-Bromomethyl-2-cyanobiphenyl (CAS 114772-54-2) Versus Procurement Alternatives


Thermodynamic Solubility Profiling Enables Rational Crystallization Process Design for 4'-Bromomethyl-2-cyanobiphenyl

A comprehensive thermodynamic study of 4'-bromomethyl-2-cyanobiphenyl (OTBNBr) provides experimentally determined solubility data in eight organic solvents across the temperature range 283.15 K to 323.15 K, enabling predictive solvent selection for crystallization optimization [1]. While most commercial vendors provide only qualitative solubility descriptions (e.g., 'soluble in DCM, insoluble in water'), this dataset quantifies the precise temperature-dependent solubility behavior, with van't Hoff enthalpy values calculated to guide process engineering [2]. For instance, the solubility in ethanol at 298.15 K is approximately 0.012 mol·mol⁻¹, whereas in toluene it exceeds 0.08 mol·mol⁻¹ under identical conditions [3]. This quantitative solubility differential across solvent systems allows process chemists to rationally select crystallization conditions that maximize yield and purity, a capability not supported by generic vendor specifications [4].

Process Chemistry Crystallization Optimization Pharmaceutical Manufacturing

High-Purity 4'-Bromomethyl-2-cyanobiphenyl (≥99% Assay) Delivers Superior Synthetic Yield in Sartan API Manufacturing

Industrial-scale process validation demonstrates that 4'-bromomethyl-2-cyanobiphenyl with an assay purity of ≥99% enables an overall sartan intermediate yield of approximately 72% with a final purity of 99.88% in a 300 kg-scale experiment [1]. In contrast, material with standard purity specifications of 95% (as offered by many bulk suppliers) typically results in yields below 65% due to side reactions from impurities . The 7–10% absolute yield difference translates to significant cost savings in large-scale manufacturing, where each percentage point of yield improvement can represent millions of dollars in API value [2]. Furthermore, the green photochemical synthesis method achieves 71% yield with 97% purity using H₂O₂/HBr as the bromine source and diethyl carbonate as a sustainable solvent, establishing a benchmark for environmentally conscious procurement decisions .

API Synthesis Yield Optimization Pharmaceutical Intermediates

Genotoxic Impurity Control: Validated LC-MS/MS Method Quantifies 4'-Bromomethyl-2-cyanobiphenyl in Telmisartan API at Trace Levels

A validated LC-ESI-MS/MS method has been developed for the simultaneous determination of 4'-bromomethyl-2-cyanobiphenyl (bromo-OTBN) and its dibromo analog in telmisartan drug substance, achieving a limit of quantitation (LOQ) in the low ppm range [1]. This method employs gradient elution on an InertSustain AQ-C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of formic acid, methanol, and acetonitrile at 1.0 mL/min and 40 °C column temperature [2]. Validation per ICH guidelines confirmed linearity, accuracy, specificity, precision, and robustness, with test solution stability demonstrated for 48 hours [3]. In contrast, suppliers without validated impurity methods cannot provide quantitative assurance that dibromo impurity levels meet ICH M7 thresholds for genotoxic impurities, creating regulatory submission risk for ANDA filers [4].

Analytical Chemistry Genotoxic Impurities Regulatory Compliance

Dibromo Impurity Specification Control: 4'-Bromomethyl-2-cyanobiphenyl with Dibromo-OTBN Content <0.5% Mitigates API Rejection Risk

Commercial specifications for pharmaceutical-grade 4'-bromomethyl-2-cyanobiphenyl mandate strict control of the dibromo impurity, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (dibromo-OTBN), with acceptance criteria of <0.5% [1]. In contrast, industrial-grade material from non-pharmaceutical suppliers typically contains 1.5–3.0% dibromo impurity due to over-bromination during synthesis [2]. This differential is critical because dibromo-OTBN is classified as a potential genotoxic impurity requiring control to ppm levels in the final API per ICH M7 guidelines [3]. Procuring material with dibromo content >0.5% necessitates additional purification steps (e.g., recrystallization or column chromatography) that add 15–20% to the cost of goods and reduce overall process yield by 5–8% [4]. Vendors providing COAs with quantified dibromo impurity values enable risk-based procurement decisions that directly impact regulatory submission success [5].

Impurity Profiling Quality Control Pharmaceutical Intermediates

Green Photochemical Synthesis of 4'-Bromomethyl-2-cyanobiphenyl Achieves 97% Purity Without Chromatographic Purification

A visible-light-induced radical chain reaction using H₂O₂/HBr as the bromine source and diethyl carbonate as a green solvent enables the multigram synthesis of 4'-bromomethyl-2-cyanobiphenyl with 71% yield and 97% purity after simple filtration and washing—no chromatography required . This contrasts sharply with traditional thermal bromination methods using N-bromosuccinimide (NBS) in carbon tetrachloride or benzoyl peroxide-initiated radical reactions, which typically yield 60–65% product and require column chromatography for purification due to dibromo impurity formation [1]. The photochemical approach reduces solvent waste by ~40% and eliminates halogenated solvent usage, aligning with pharmaceutical industry sustainability initiatives . Procurement from suppliers employing this green methodology ensures material with inherently lower environmental footprint and reduced dibromo impurity burden [2].

Green Chemistry Photochemical Synthesis Sustainable Manufacturing

High-Value Application Scenarios for 4'-Bromomethyl-2-cyanobiphenyl (CAS 114772-54-2) in Pharmaceutical Manufacturing and Analytical Development


cGMP Manufacturing of Losartan, Valsartan, Irbesartan, and Telmisartan APIs

4'-Bromomethyl-2-cyanobiphenyl serves as the indispensable alkylating agent that installs the biphenyltetrazole pharmacophore onto the imidazole or benzimidazole core of sartan antihypertensive drugs [1]. In validated industrial processes, coupling with 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) in the presence of potassium carbonate and acetonitrile yields the key cyano aldehyde intermediate [2]. Procurement of high-assay (≥99%) material with dibromo impurity <0.5% ensures consistent coupling efficiency and minimizes genotoxic impurity carryover, directly impacting API purity and regulatory compliance [3]. This application accounts for >95% of global demand for this intermediate, with multi-ton annual consumption across sartan manufacturing facilities worldwide [4].

Reference Standard for Genotoxic Impurity Method Development and Validation

The validated LC-MS/MS method for quantifying 4'-bromomethyl-2-cyanobiphenyl in telmisartan drug substance requires high-purity reference material for calibration curve generation and system suitability testing [1]. Analytical laboratories and QC departments utilize this compound as a certified reference standard (CRS) to develop and validate impurity profiling methods in accordance with ICH Q2(R1) and ICH M7 guidelines [2]. The availability of well-characterized material with documented purity and impurity profile is essential for accurate quantitation at ppm levels, enabling ANDA filers to demonstrate control of potential genotoxic impurities to regulatory agencies [3].

Process Development and Crystallization Optimization Studies

The comprehensive thermodynamic solubility dataset for 4'-bromomethyl-2-cyanobiphenyl in eight organic solvents, correlated via four mathematical models (modified Apelblat, λh, Wilson, and van't Hoff equations), provides the foundational data required for rational crystallization process design [1]. Process chemistry teams leverage these quantitative solubility parameters to select optimal solvent systems, cooling profiles, and seeding strategies that maximize yield and purity while minimizing solvent consumption [2]. This data-driven approach reduces development timelines by 30–50% compared to empirical trial-and-error methods and ensures robust technology transfer to manufacturing sites [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Bromomethyl-2-cyanobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.